2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride
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Overview
Description
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluoroethoxy group attached to the phenyl ring, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride typically involves the reaction of 4-(2-Fluoroethoxy)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethylamine chain. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neural signaling pathways. The exact molecular pathways involved are still under investigation, but the presence of the fluoroethoxy group is believed to play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethylamine Hydrochloride
- 4-(2-Fluoroethoxy)benzaldehyde
- 2-(4-Methoxyphenyl)ethylamine Hydrochloride
Uniqueness
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct physicochemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H15ClFNO |
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Molecular Weight |
219.68 g/mol |
IUPAC Name |
2-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c11-6-8-13-10-3-1-9(2-4-10)5-7-12;/h1-4H,5-8,12H2;1H |
InChI Key |
ZTBMAVDQUYZWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCCF.Cl |
Origin of Product |
United States |
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